4,4-Difluoropiperidine
Overview
Description
4,4-Difluoropiperidine is an organic compound with the molecular formula C5H9F2N. It is a derivative of piperidine, where two hydrogen atoms at the 4-position are replaced by fluorine atoms. This compound is a colorless liquid with a pungent odor and is used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, in general, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
It is known that the presence of fluorine atoms in organic compounds can significantly influence their chemical behavior and interactions with biological targets .
Biochemical Pathways
Fluorinated compounds are known to influence a variety of biochemical processes due to the unique properties of fluorine .
Pharmacokinetics
The presence of fluorine atoms can enhance the metabolic stability of organic compounds, which could potentially influence the bioavailability of 4,4-difluoropiperidine .
Result of Action
Fluorinated compounds can have diverse effects at the molecular and cellular level, depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability is enhanced when stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, its solubility in different solvents can affect its distribution and availability in different environments .
Biochemical Analysis
Biochemical Properties
4,4-Difluoropiperidine plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation, making it a potential candidate for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease . The compound interacts with enzymes like acetylcholinesterase and monoamine oxidase, inhibiting their activity and thereby affecting neurotransmitter levels in the brain. Additionally, this compound can bind to histamine-3 receptors, influencing neurotransmitter release and signaling pathways .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with neurotransmitter-regulating enzymes leads to altered neurotransmitter levels, impacting cell signaling and communication . Furthermore, this compound affects gene expression by inhibiting enzymes that regulate transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and survival . Its impact on cellular metabolism includes alterations in energy production and utilization, affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes like acetylcholinesterase and monoamine oxidase, inhibiting their activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound demonstrates good stability under ambient conditions, making it convenient for storage and transportation . Prolonged exposure to this compound can lead to degradation, affecting its potency and efficacy. Long-term studies have shown that the compound can cause sustained changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects by inhibiting enzymes involved in neurotransmitter regulation, leading to improved cognitive function and reduced symptoms of neurological disorders . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and cellular damage . Threshold effects have been observed, where the compound’s efficacy and safety depend on the administered dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolism, involving oxidation, reduction, and conjugation reactions . Enzymes like cytochrome P450 isoforms play a significant role in the hydroxylation and subsequent metabolism of this compound . These metabolic pathways affect the compound’s bioavailability, distribution, and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s high solubility in water facilitates its transport across cell membranes and into various cellular compartments . Transporters like organic cation transporters and binding proteins such as albumin play a role in its distribution and localization within tissues . The compound’s accumulation in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
This compound exhibits distinct subcellular localization, affecting its activity and function. The compound is primarily localized in the cytoplasm and can be transported to specific organelles like the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation, direct this compound to these compartments, where it exerts its biochemical effects . The subcellular localization of the compound influences its interactions with enzymes and other biomolecules, affecting its overall activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Difluoropiperidine can be synthesized through several methods. One common method involves the reaction of 4-aminopiperidine with difluoromethane to form a derivative, which is then hydrolyzed using a base catalyst to yield this compound . Another method involves the use of 1-chloroethyl chloroformate and N-benzyl-4,4-difluoropiperidine in methylene chloride under an argon atmosphere, followed by refluxing and subsequent purification steps .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives of piperidine .
Scientific Research Applications
4,4-Difluoropiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in neurotransmitter regulation.
Comparison with Similar Compounds
4-Trifluoromethylpiperidine: Another fluorinated piperidine derivative with similar applications in organic synthesis and pharmaceuticals.
3,3-Difluoropyrrolidine: A structurally related compound with applications in medicinal chemistry.
Uniqueness: 4,4-Difluoropiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 4-position enhances its reactivity and potential as an enzyme inhibitor compared to other fluorinated piperidine derivatives .
Properties
IUPAC Name |
4,4-difluoropiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)1-3-8-4-2-5/h8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOUJKDTBGXKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374291 | |
Record name | 4,4-difluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-29-1 | |
Record name | 4,4-Difluoropiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21987-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-difluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Difluoropiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4,4-Difluoropiperidine in current research?
A1: this compound is primarily investigated as a building block in medicinal chemistry, particularly for developing novel drugs targeting the central nervous system. It serves as a scaffold in synthesizing compounds that interact with the cannabinoid receptor system, specifically as synthetic cannabinoid receptor agonists (SCRAs) []. For instance, it is a key component in 2F-QMPSB and SGT-233, two SCRAs studied for their metabolic fate and potential applications [].
Q2: How does the metabolism of this compound-containing compounds like 2F-QMPSB differ from those like SGT-233?
A2: Research shows a significant difference in the phase I metabolism of 2F-QMPSB and SGT-233 []. 2F-QMPSB, containing a sulfamoyl benzoate group, undergoes significant ester hydrolysis, primarily catalyzed by human carboxylesterase 1 (hCES1) isoforms. This process also occurs non-enzymatically. In contrast, SGT-233, with a sulfamoyl benzamide structure, is primarily metabolized via hydroxylation mediated by various CYP enzymes, including CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5 [].
Q3: What is the significance of the different metabolic pathways of 2F-QMPSB and SGT-233 for toxicological screenings?
A3: The distinct metabolic pathways have implications for toxicological screenings. For 2F-QMPSB, the ester hydrolysis products and their glucuronides are suitable targets. On the other hand, the mono- and dihydroxy metabolites of SGT-233 are more relevant for detection [].
Q4: Beyond its use in SCRAs, are there other applications of this compound in materials science?
A4: Yes, recent research has explored the use of this compound hydrochloride (2FPD) in inverted perovskite solar cells []. The 2FPD facilitates the formation of a 2D/3D ferroelectric heterojunction, which enhances charge transport and improves the power conversion efficiency of these solar cells [].
Q5: Has the conformational behavior of this compound been investigated?
A5: Yes, studies using fluorine magnetic resonance spectroscopy have examined the conformational equilibria and rates of nitrogen inversion in this compound []. The research found the activation energy for this inversion to be influenced by the solvent, with values of 13.9 kcal/mol in methanol, 13.5 kcal/mol in chloroform, and around 10 kcal/mol in acetone, where the inversion is slow on the NMR timescale [].
Q6: Are there established procedures for large-scale synthesis of this compound derivatives relevant to medicinal chemistry?
A6: Yes, continuous flow chemistry has enabled the safe and scalable carboxylation of N-Boc-4,4-difluoropiperidine []. This method facilitates the preparation of significant quantities of the corresponding carboxylic acid, a valuable intermediate for synthesizing more complex drug candidates [].
Q7: Has this compound been used in developing materials with stimuli-responsive luminescent properties?
A7: Yes, a zero-dimensional organic-inorganic hybrid, (DPPE)2MnBr4·H2O (where DPPE is this compound), has been synthesized, displaying green luminescence []. This hybrid material exhibits reversible thermo- and vapor-induced luminescence changes in response to heat and exposure to organic solvents like dichloromethane [].
Q8: Are there efficient synthetic routes for introducing alkoxy groups into the this compound scaffold?
A8: Yes, 3-alkoxy-4,4-difluoropiperidines, valuable building blocks in medicinal chemistry, can be synthesized efficiently [, ]. The method involves deoxofluorination of 3-alkoxy-4-piperidinones using morpholino-sulfur trifluoride, followed by selective N- and O-deprotection [, ]. This approach enables the preparation of diversely substituted this compound derivatives for exploring structure-activity relationships.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.